

Application Notes and Protocols for Cyclobutyl(cyclopropyl)methanol in Medicinal Chemistry

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Compound of Interest

Compound Name: Cyclobutyl(cyclopropyl)methanol

Cat. No.: B2381419

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Audience: Researchers, scientists, and drug development professionals.

Introduction

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems is a proven methodology for optimizing the pharmacological profiles of drug candidates. The cyclopropyl and cyclobutyl moieties, in particular, are prized for their ability to confer a unique combination of conformational rigidity, metabolic stability, and improved binding affinity.[1][2] **Cyclobutyl(cyclopropyl)methanol** emerges as a valuable, yet underexplored, building block that combines the favorable attributes of both these carbocycles. This document provides detailed application notes and experimental protocols relevant to the synthesis and potential applications of **cyclobutyl(cyclopropyl)methanol** and its derivatives in drug discovery.

The cyclopropyl group is known to enhance potency, reduce off-target effects, and increase metabolic stability by blocking potential sites of oxidation.[1] Similarly, the cyclobutane ring can serve as a non-planar bioisostere for phenyl groups or other cyclic systems, improving solubility and offering unique vectors for substituent placement.[3][4] The combination of these two rings in **cyclobutyl(cyclopropyl)methanol** offers a synthetically accessible scaffold with a defined three-dimensional structure, making it an attractive starting point for the design of novel therapeutic agents.

Potential Applications in Medicinal Chemistry

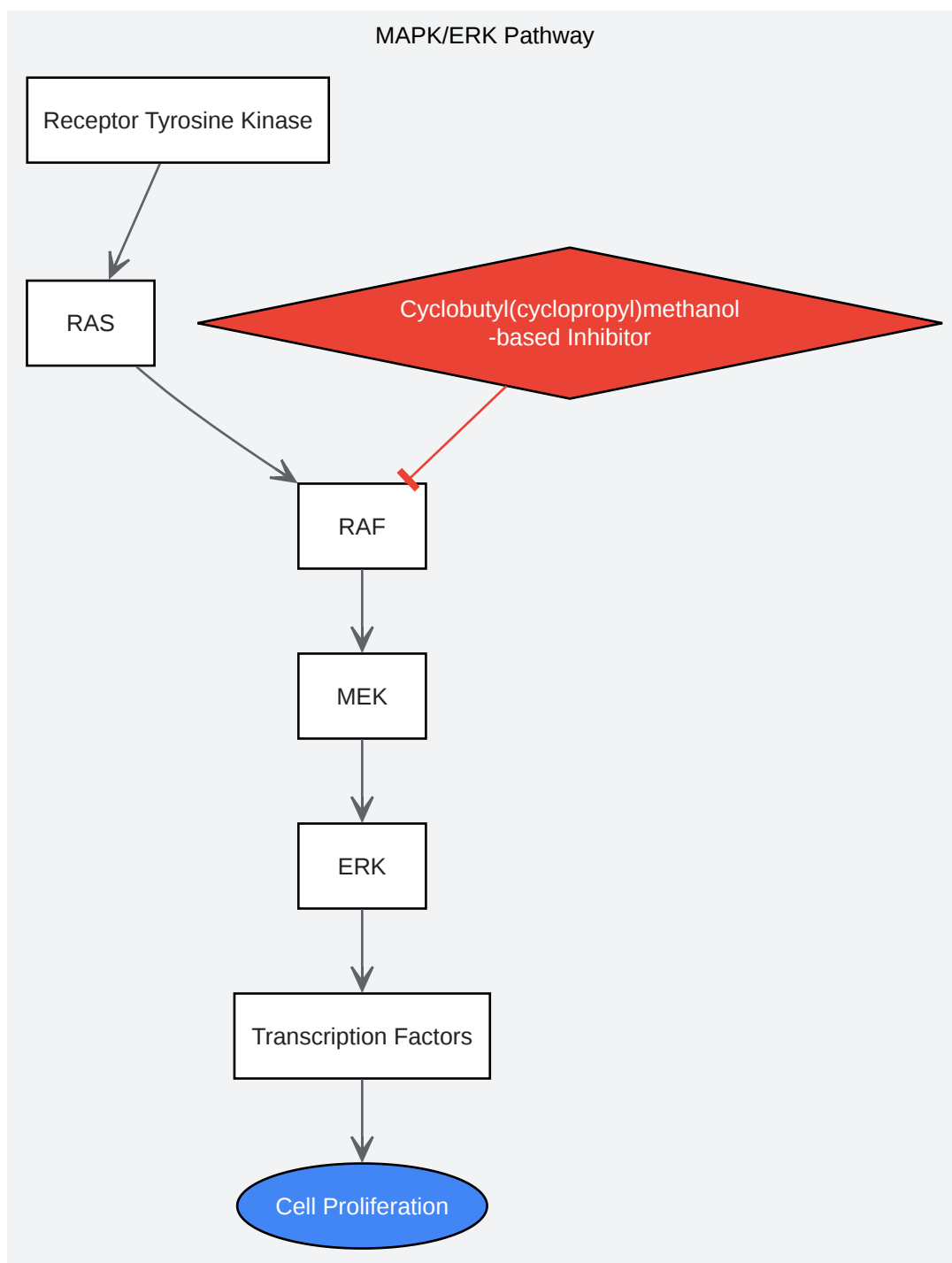
While direct biological data for **cyclobutyl(cyclopropyl)methanol** is not extensively available in the public domain, its structural motifs suggest a range of potential applications based on established principles of medicinal chemistry.

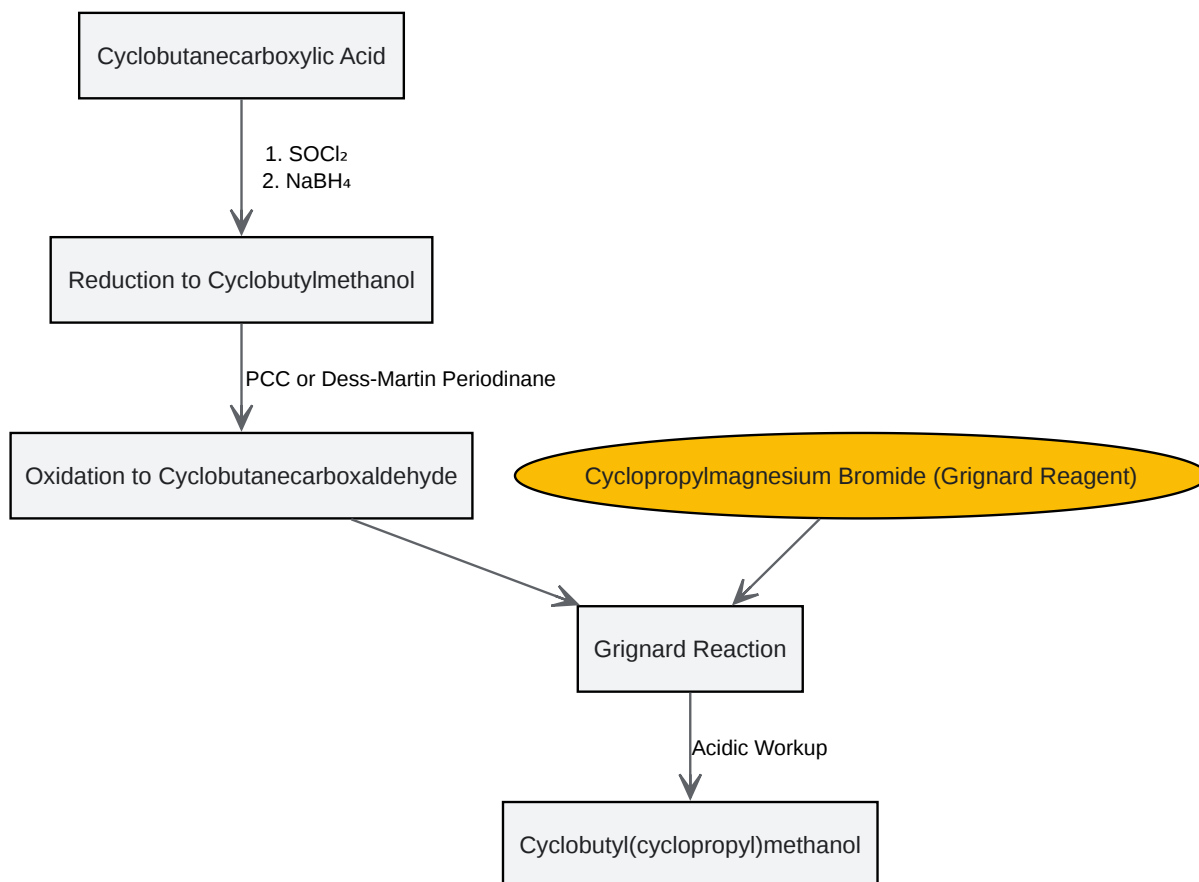
As a Scaffold for Kinase Inhibitors

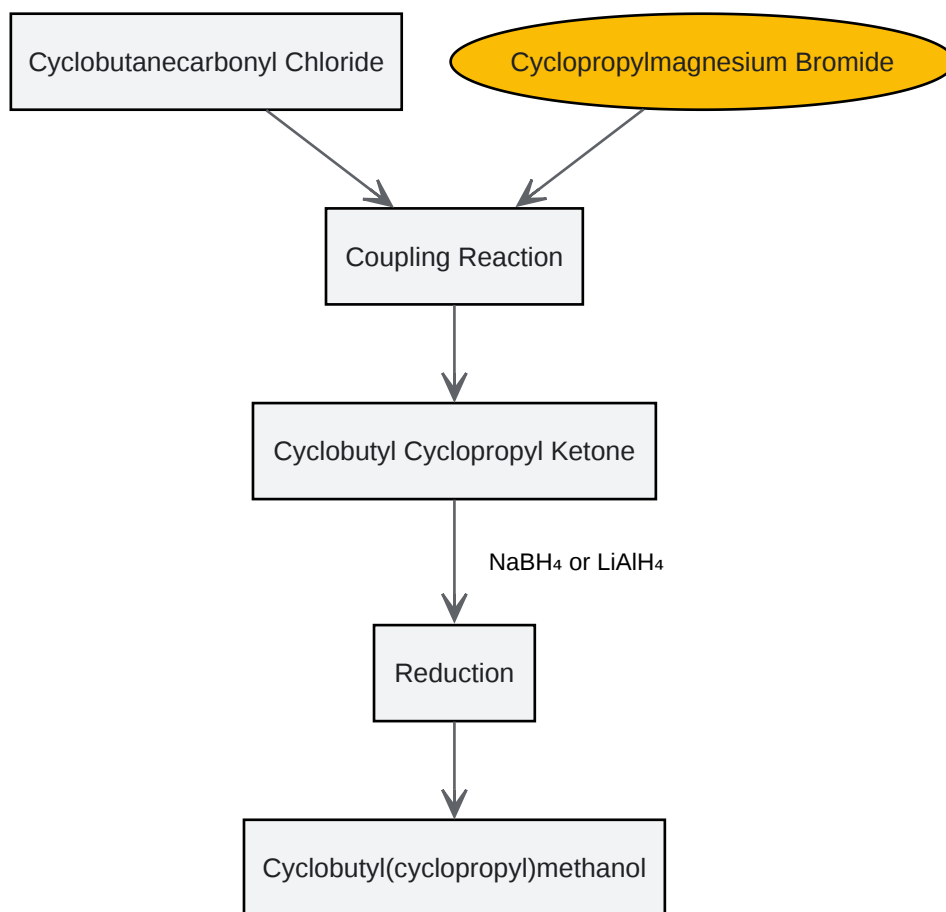
The rigid framework of **cyclobutyl(cyclopropyl)methanol** can serve as a valuable scaffold for positioning pharmacophoric elements in the active site of kinases. The cyclopropyl group can act as a metabolically stable anchor, while the cyclobutanol portion can be functionalized to interact with specific residues in the kinase domain. For instance, derivatives could be designed to target the hinge region, a critical element for ATP binding.

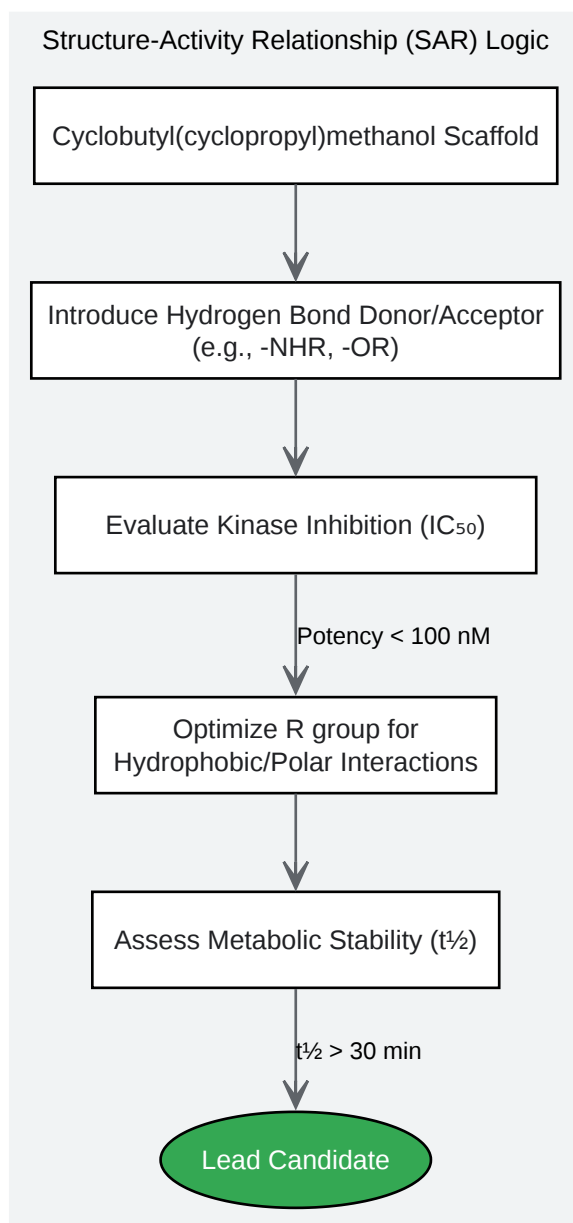
Hypothetical Signaling Pathway Involvement:

Many kinases are integral components of signaling pathways that regulate cell proliferation, differentiation, and survival, such as the MAPK/ERK and PI3K/Akt pathways. Dysregulation of these pathways is a hallmark of many cancers.









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